2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone 2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20015515
InChI: InChI=1S/C19H19N5O2/c1-22-18(25)15-7-3-2-6-14(15)17(21-22)19(26)24-12-10-23(11-13-24)16-8-4-5-9-20-16/h2-9H,10-13H2,1H3
SMILES:
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol

2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone

CAS No.:

Cat. No.: VC20015515

Molecular Formula: C19H19N5O2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone -

Specification

Molecular Formula C19H19N5O2
Molecular Weight 349.4 g/mol
IUPAC Name 2-methyl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one
Standard InChI InChI=1S/C19H19N5O2/c1-22-18(25)15-7-3-2-6-14(15)17(21-22)19(26)24-12-10-23(11-13-24)16-8-4-5-9-20-16/h2-9H,10-13H2,1H3
Standard InChI Key FJXRACGSAOOYHE-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4

Introduction

2-Methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone is a complex organic compound classified as a phthalazinone derivative. It features a unique molecular structure that includes a phthalazinone core, a methyl group, and a piperazino carbonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Molecular Formula and Weight

  • Molecular Formula: C_{16}H_{18}N_{4}O

  • Molecular Weight: Approximately 298.34 g/mol

Structural Representation

The structural formula of 2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone can be depicted as follows:

text
N | C1=C(C(=O)N2C(=C(C=C2)C(=N1)C)C)C | C

Synthesis

The synthesis of 2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone typically involves several steps:

  • Reagents: Secondary amines, formaldehyde, acrylonitrile, and bases such as cyclohexyl magnesium chloride.

  • Reaction Conditions: Controlled temperatures and specific solvents are crucial for optimizing yield and purity.

The synthesis process can be summarized in the following table:

StepDescriptionReagents Used
1Formation of the phthalazinone corePhthalic anhydride, amine
2Introduction of the piperazino groupPiperazine, carbonyl source
3Methylation of the coreMethylating agent

Mechanism of Action

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The piperazino moiety enhances binding affinity to biological targets, which may lead to various therapeutic effects such as enzyme inhibition or receptor modulation.

Biological Activity

Research indicates that modifications to the core structure can significantly influence both physical properties and biological activity. Some potential biological activities include:

  • Antimicrobial effects

  • Anticancer properties

  • Modulation of neurotransmitter pathways

Applications in Medicinal Chemistry

Due to its unique structure, 2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone has potential applications in:

  • Drug development targeting specific diseases

  • Research on enzyme inhibitors

  • Studies involving receptor-ligand interactions

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